molecular formula C13H9BrClNO5S B2527468 Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate CAS No. 1181516-48-2

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate

Cat. No.: B2527468
CAS No.: 1181516-48-2
M. Wt: 406.63
InChI Key: WQEUMRYNDAUVRW-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate is an organic compound that features a benzoate ester linked to a pyridine ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 5-bromo-2-chloropyridine: This can be achieved through halogen-exchange reactions using anhydrous potassium fluoride.

    Formation of the sulfonyl chloride intermediate: The 5-bromo-2-chloropyridine is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Esterification: The sulfonyl chloride intermediate is reacted with methyl 2-hydroxybenzoate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Products may include reduced forms of the sulfonyl group.

    Hydrolysis: The major products are methyl 2-hydroxybenzoate and the corresponding sulfonyl derivative.

Scientific Research Applications

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The bromine and chlorine atoms may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate is unique due to the presence of both a sulfonyl group and a benzoate ester, which can confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

methyl 2-(5-bromo-2-chloropyridin-3-yl)sulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO5S/c1-20-13(17)9-4-2-3-5-10(9)21-22(18,19)11-6-8(14)7-16-12(11)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEUMRYNDAUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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